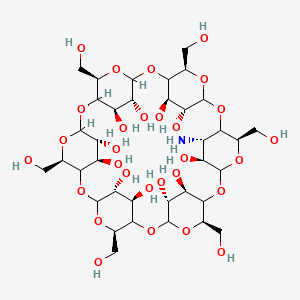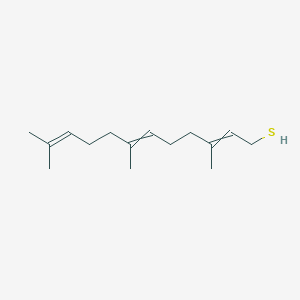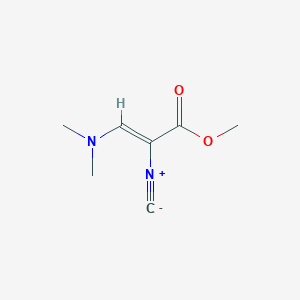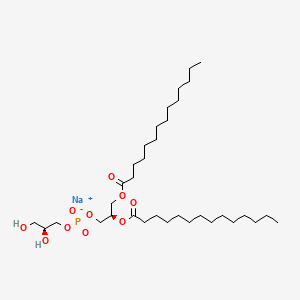![molecular formula C₁₀H₁₄Cl₂N₂ B1142527 6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride CAS No. 833458-83-6](/img/structure/B1142527.png)
6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride
描述
6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride (THMPD) is a novel pyrido[3,4-d]azepine derivative that has recently been developed for use in scientific research. Its structure is closely related to the pyrido[3,4-d]azepine family of compounds, which are known for their various biological activities, including anticonvulsant and antidepressant activity. THMPD has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidative, and anti-cancer properties. In addition, it has been used in various laboratory experiments to study its effects on various cell lines, including cancer cells.
科学研究应用
6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride has been used in various laboratory experiments to study its effects on various cell lines, including cancer cells. In particular, it has been used to study its anti-cancer properties, as well as its effects on inflammation and oxidative stress. Additionally, this compound has been used to study its effects on the central nervous system, as well as its potential effects on the cardiovascular system.
作用机制
The exact mechanism of action of 6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride is not yet known, but it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are involved in inflammation and other physiological processes. By inhibiting COX-2, this compound may be able to reduce inflammation and oxidative stress. Additionally, it has been suggested that this compound may act as an antagonist of the serotonin receptor 5-HT2A, which could explain its potential antidepressant and anticonvulsant effects.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidative, and anti-cancer properties. In addition, it has been shown to inhibit the production of prostaglandins and to reduce inflammation in animal models. It has also been found to reduce oxidative stress in cell cultures and to inhibit the growth of cancer cells. Additionally, it has been suggested that this compound may act as an antagonist of the serotonin receptor 5-HT2A, which could explain its potential antidepressant and anticonvulsant effects.
实验室实验的优点和局限性
6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride has several advantages for use in lab experiments. It is relatively easy to synthesize and is relatively stable in solution. Additionally, it has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidative, and anti-cancer properties. However, there are also some limitations to its use in lab experiments. For example, its effects on the central nervous system and cardiovascular system are not yet fully understood, and its effects on these systems need to be further studied. Additionally, it is not yet known whether this compound has any long-term side effects.
未来方向
The potential future directions for 6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride include further research into its effects on the central nervous system and cardiovascular system, as well as its potential long-term side effects. Additionally, further research into its anti-inflammatory, anti-oxidative, and anti-cancer properties is needed to determine its potential clinical applications. Additionally, further research into its mechanism of action is needed to better understand how it works and to identify potential new targets for its effects. Finally, further research into its synthesis method is needed to optimize the reaction conditions and to make the synthesis process more efficient.
属性
IUPAC Name |
4,10-diazatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.2ClH/c1-2-11-6-10-8-3-7(9(1)10)4-12-5-8;;/h1-2,6-8,12H,3-5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLPPFOKFWXLSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C3=C2C=CN=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3AR,4R,6AS)-5-Benzyl-4-((S)-2,2-dimethyl-[1,3]dioxolan-4-YL)-2,2-dimethyl-tetrahydro-[1,3]dioxolo[4,5-C]pyrrole](/img/structure/B1142454.png)



![N-[(9-ethylcarbazol-3-yl)methylideneamino]-N-methylaniline](/img/structure/B1142463.png)

